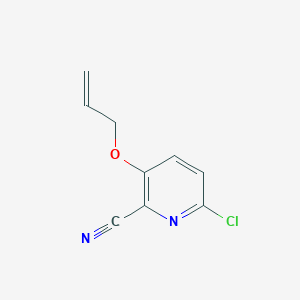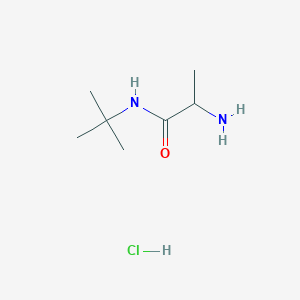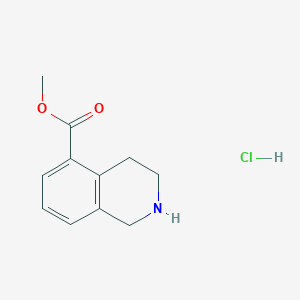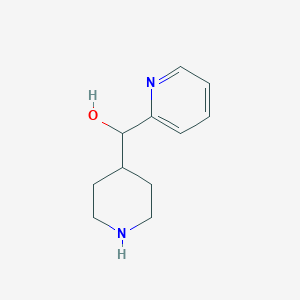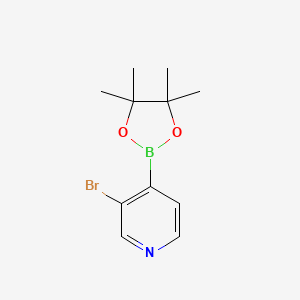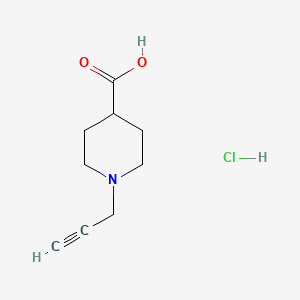
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1193388-82-7 . It has a molecular weight of 203.67 and its IUPAC name is 1-(2-propynyl)-4-piperidinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is 1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Crystallography and Molecular Structure
Research into the crystal and molecular structure of related piperidine carboxylic acid salts, such as 4-carboxypiperidinium chloride, reveals detailed insight into their atomic arrangements and chemical bonding. These studies, conducted through single-crystal X-ray diffraction, provide foundational understanding for the development of new chemical compounds with potential applications in various scientific fields. The findings demonstrate the piperidine ring's chair conformation and elaborate on the hydrogen bonding and electrostatic interactions within the crystal structures, which are crucial for designing molecules with desired physical and chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Synthesis and Reactions
The synthesis and characterization of compounds derived from piperidine carboxylic acids, such as the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcase the versatility of these compounds in chemical synthesis. These processes involve amidation, Friedel-Crafts acylation, and hydration reactions, yielding significant insights into the reactivity and functional group transformations of piperidine derivatives. Such studies highlight the potential of piperidine carboxylic acids in synthesizing novel chemical entities with diverse structural features and functionalities (Zheng Rui, 2010).
Nanotechnology and Catalysis
Piperidine-4-carboxylic acid derivatives have been explored for their utility in nanotechnology and catalysis. For instance, the development of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst, underscores the innovative applications of piperidine derivatives in facilitating chemical reactions. This research demonstrates the efficiency of these catalysts in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, emphasizing the role of piperidine-based catalysts in enhancing reaction efficiencies and sustainability (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Research
The exploration of piperidine carboxylic acids and their derivatives in anticancer research highlights their potential therapeutic applications. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and subsequent evaluation as anticancer agents provide evidence of their bioactivity. Such studies are pivotal in the discovery and development of new anticancer compounds, showcasing the medicinal chemistry applications of piperidine derivatives and their potential to contribute to cancer treatment strategies (Rehman et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRNRTYQNFZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



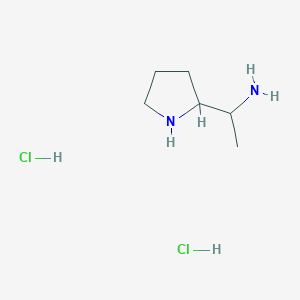

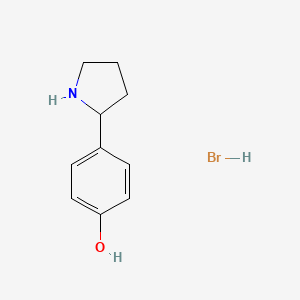
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)
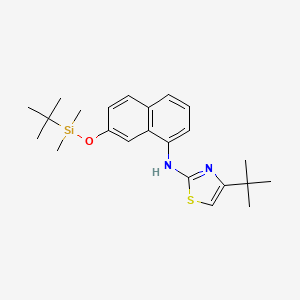
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)
